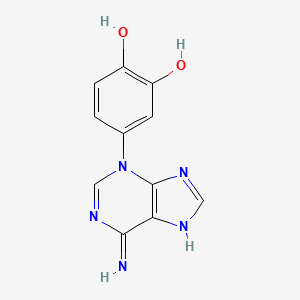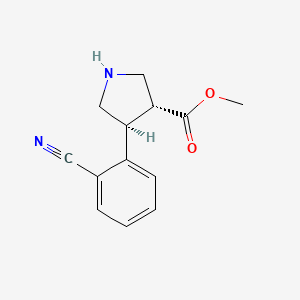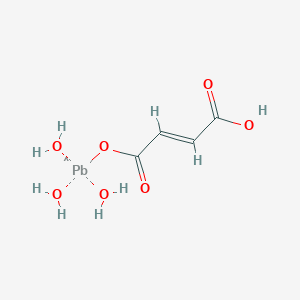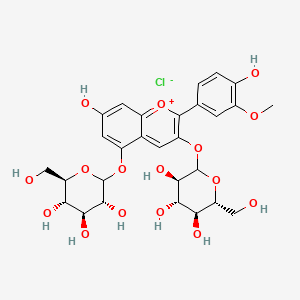
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is an organic compound that features a purine derivative attached to a benzene ring with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of purines and phenols, making it relevant in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Purine Derivative: The purine moiety can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, leading to the formation of 6-imino-7H-purine.
Coupling with Benzene-1,2-diol: The purine derivative is then coupled with benzene-1,2-diol through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the purine derivative and benzene-1,2-diol are combined under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imino group in the purine moiety can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The hydroxyl groups on the benzene ring and the imino group in the purine moiety play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diol (Catechol): A simple dihydroxybenzene compound.
6-imino-7H-purine: A purine derivative without the benzene ring attachment.
4-(6-amino-7H-purin-3-yl)benzene-1,2-diol: A similar compound with an amino group instead of an imino group.
Uniqueness
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is unique due to its combined structure of a purine derivative and a dihydroxybenzene. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H9N5O2 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,12,17-18H,(H,13,14) |
InChI Key |
FWAVGVLPRYLCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC(=N)C3=C2N=CN3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)







![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)

